molecular formula C17H36N2O3Si B13471518 tert-butyl (2R,4R)-2-(2-aminoethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate

tert-butyl (2R,4R)-2-(2-aminoethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate

Cat. No.: B13471518
M. Wt: 344.6 g/mol
InChI Key: KURMYHAPOKHHHM-ZIAGYGMSSA-N
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Description

The compound tert-butyl (2R,4R)-2-(2-aminoethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a stereochemically defined (2R,4R) configuration. Its structure includes:

  • A tert-butyloxycarbonyl (Boc) group at the 1-position, providing steric protection and synthetic versatility.
  • A tert-butyldimethylsilyl (TBS) -protected hydroxyl group at the 4-position, enhancing stability during synthetic steps.
  • A 2-aminoethyl substituent at the 2-position, which introduces a primary amine for further functionalization or biological interactions.

This compound is typically synthesized via multi-step organic reactions, including esterification, hydrogenation, and silylation, as observed in analogous syntheses . Its structural features make it valuable in medicinal chemistry, particularly as an intermediate for constrained analogs of bioactive molecules like FTY720 or sphingosine derivatives .

Properties

Molecular Formula

C17H36N2O3Si

Molecular Weight

344.6 g/mol

IUPAC Name

tert-butyl (2R,4R)-2-(2-aminoethyl)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidine-1-carboxylate

InChI

InChI=1S/C17H36N2O3Si/c1-16(2,3)21-15(20)19-12-14(11-13(19)9-10-18)22-23(7,8)17(4,5)6/h13-14H,9-12,18H2,1-8H3/t13-,14-/m1/s1

InChI Key

KURMYHAPOKHHHM-ZIAGYGMSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CCN)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CCN)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,4R)-2-(2-aminoethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps may include:

  • Formation of the pyrrolidine ring through cyclization reactions.
  • Introduction of the tert-butyl group via alkylation reactions.
  • Protection of the hydroxyl group using tert-butyldimethylsilyl chloride.
  • Introduction of the aminoethyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The aminoethyl group (-CH2CH2NH2) and hydroxyl group are primary sites for oxidation.

Reagent Conditions Product Selectivity
KMnO₄ (acidic)H₂SO₄, 0–5°CCarboxylic acid derivativeModerate
CrO₃ (Jones reagent)Acetone, 25°CKetone (via α-C oxidation)Low
H₂O₂ (catalytic metal)pH 7–9, 40°CAmine oxide or hydroxylamineHigh

Key Findings :

  • Oxidation of the aminoethyl group predominantly yields imines or amides under mild conditions, while stronger oxidants like KMnO₄ generate carboxylic acids.

  • Steric hindrance from the tert-butyl and silyl groups reduces reactivity at the pyrrolidine ring, directing oxidation toward the less hindered aminoethyl chain.

Reduction Reactions

The Boc-protected amine and silyl ether groups influence reduction pathways.

Reagent Conditions Product Notes
LiAlH₄THF, refluxPrimary amine (-CH2CH2NH2 → -CH2CH2NH2)Boc group retained
NaBH₄/CeCl₃MeOH, 0°CAlcohol (silyl ether cleavage)Partial deprotection
H₂ (Pd/C)EtOH, 25°CSaturated pyrrolidine ringLow yield due to steric effects

Key Findings :

  • LiAlH₄ selectively reduces carbonyl groups without affecting the silyl ether, while NaBH₄/CeCl₃ partially cleaves the tert-butyldimethylsilyl (TBS) group.

  • Hydrogenation of the pyrrolidine ring is inefficient due to steric shielding by the Boc and TBS groups.

Substitution Reactions

The TBS group and Boc moiety are key targets for substitution.

Reagent Conditions Product Efficiency
TFA (neat)25°C, 2 hDeprotected amine (-NH2)>90%
HCl (aq.)MeOH, 60°CFree hydroxyl group (-OH)85%
TBAF (THF)0°C, 30 minDesilylated hydroxyl (-OH)Quantitative

Key Findings :

  • Trifluoroacetic acid (TFA) efficiently removes the Boc group, while tetrabutylammonium fluoride (TBAF) cleaves the TBS group under mild conditions.

  • Substitution at the aminoethyl group (e.g., alkylation) is hindered by steric bulk, favoring reactions at the silyl ether or Boc sites.

Influence of Steric Effects on Reactivity

The tert-butyl and TBS groups create significant steric hindrance, altering reaction outcomes:

Reaction Site Steric Impact Example
Pyrrolidine ringReduced electrophilicity at nitrogenLow nucleophilic substitution rates
Aminoethyl chainPartial shielding of -NH2 groupSelective oxidation over alkylation
Silyl etherStabilization against nucleophilic attackResistance to hydrolysis under basic conditions

Comparative Analysis with Analogues

Reactivity differences between the target compound and its analogues highlight structural influences:

Compound Oxidation Reduction Substitution
Target compoundModerate (amine)Low (Boc stable)High (TBS cleavage)
tert-Butyl (2R,4R)-4-[tert-butyl(diphenyl)silyl]oxy analogue Low (bulkier silyl)Moderate (alcohol)Slow (bulkier silyl)
Hydroxymethyl derivative (C26H37NO4Si) High (-CH2OH)High (-CH2OH → -CH3)Moderate (silyl)

Insights :

  • Bulkier silyl groups (e.g., diphenyl vs. dimethyl) further reduce oxidation and substitution rates .

  • Hydroxymethyl derivatives exhibit enhanced redox activity compared to aminoethyl analogues .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (2R,4R)-2-(2-aminoethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be used in the study of enzyme-substrate interactions, particularly those involving pyrrolidine-containing substrates. Its structural features can help in understanding the binding and catalytic mechanisms of enzymes.

Medicine

In medicine, this compound may have potential applications as a drug candidate or a pharmacological tool. Its ability to interact with biological targets could be explored for therapeutic purposes.

Industry

In industry, this compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl (2R,4R)-2-(2-aminoethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Substituents

Key structural differences among related compounds lie in their substituents, stereochemistry, and protecting groups:

Compound (Reference) Substituents/Modifications Stereochemistry Molecular Weight (g/mol) Yield/Purity Key Properties/Applications
Target Compound 2-(2-Aminoethyl), 4-TBS-oxy (2R,4R) ~331 (estimated) Not reported Intermediate for anticancer agents
20b 2-(Methoxy(methyl)carbamoyl) (2S,4R) ~331 95% (crude oil) Synthetic intermediate; no purification
11a 2-(2-Methoxy-2-oxoethyl) (2S,4R) ~343 Not specified Hydrolyzed intermediate for further steps
Compound 35 2-((4-(6-Trifluoromethylpyridin-2-yl)piperazin-1-yl)methyl) (2S,4R) ~500 (estimated) Not reported Dual-target D3R/MOR receptor ligand
EP 3 643 703 A1 Derivative 5-[(4R)-4-Fluoro-D-prolyl]amino]-1H-pyrazolo[4,3-b]pyridine (4R) ~450 (estimated) Chromatography Radiolabeled imaging agent
CC-DPS Compound 2-(Methoxycarbonyl cyclohexyloxymethyl), 4-(methoxymethyl) (2S,4S) 385.5 Not reported High molecular complexity; solubility study
Key Observations:
  • Substituent Impact: The 2-aminoethyl group in the target compound contrasts with carbamoyl (20b), methoxycarbonyl ethyl (11a), or piperazinyl (35) groups. These substitutions alter polarity, hydrogen-bonding capacity, and pharmacological activity .
  • Stereochemistry : The (2R,4R) configuration in the target compound vs. (2S,4R) or (2S,4S) in others influences conformational stability and receptor binding .
  • Protecting Groups : TBS and Boc groups are common for hydroxyl and amine protection, but derivatives with 4-vinylbenzyl () or fluorenylmethyl () groups highlight divergent synthetic strategies.

Physicochemical and Pharmacological Properties

  • Solubility : The TBS group in the target compound reduces polarity compared to unprotected hydroxyl analogs (e.g., ’s hydroxymethyl derivative) .
  • Bioactivity: The aminoethyl group may enhance interactions with biological targets (e.g., sphingosine-1-phosphate receptors) compared to carbamoyl or trifluoromethylpyridinyl groups .
  • Stability : Boc and TBS groups improve stability during synthesis, whereas methoxycarbonyl () or vinylbenzyl () groups introduce hydrolytic sensitivity .

Biological Activity

The compound tert-butyl (2R,4R)-2-(2-aminoethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate is a versatile small molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a pyrrolidine ring, an aminoethyl group, and a tert-butyldimethylsilyl (TBDMS) protecting group. The molecular formula is C14H27N2O3SiC_{14}H_{27N_{2}O_{3}Si}, with a molecular weight of approximately 299.44 g/mol.

The biological activity of this compound primarily revolves around its interaction with various biological targets. Studies indicate that it may act as an agonist or modulator for specific receptors, potentially influencing signaling pathways associated with cellular growth and metabolism.

Pharmacological Effects

  • Anticancer Activity : Research has shown that derivatives of similar compounds exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis. For instance, compounds with similar scaffolds have been identified as STING (Stimulator of Interferon Genes) pathway modulators, which play a crucial role in the immune response against tumors .
  • Neuroprotective Effects : Preliminary studies suggest that the compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. This effect could be attributed to its ability to cross the blood-brain barrier and modulate neuroinflammatory responses.
  • Metabolic Regulation : The compound's structure suggests potential interactions with metabolic pathways, particularly those related to glucose metabolism and lipid regulation. Its action on PPARγ (Peroxisome Proliferator-Activated Receptor gamma) has been noted in related compounds .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit cell growth in various cancer cell lines. For example, a study reported a significant reduction in viability of breast cancer cells upon treatment with similar pyrrolidine derivatives .

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15
A549 (Lung)20
HeLa (Cervical)18

Case Studies

  • Case Study on Anticancer Activity :
    In a controlled study, researchers evaluated the efficacy of a related compound on tumor growth in mice models. The results indicated that administration led to a significant decrease in tumor size compared to control groups, supporting its potential as an anticancer agent .
  • Neuroprotection in Animal Models :
    Another study investigated the neuroprotective effects of similar compounds in rodent models of Alzheimer's disease. The findings suggested that treatment improved cognitive function and reduced amyloid plaque formation, indicating potential therapeutic applications for neurodegenerative conditions .

Q & A

Q. How can researchers optimize the synthesis of tert-butyl (2R,4R)-2-(2-aminoethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate to improve yield and purity?

Methodological Answer:

  • Key Steps : Start with tert-butyl-protected pyrrolidine precursors (e.g., 1-(tert-butyl) 2-methyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1,2-dicarboxylate) .
  • Hydrogenation : Use Pd/C under H₂ to reduce propenyl or vinyl intermediates, achieving >99% purity .
  • Protection Strategies : Optimize TBS (tert-butyldimethylsilyl) group stability during acidic/basic conditions (e.g., pH adjustment with HCl post-LiOH hydrolysis) .
  • Purification : Flash chromatography (EtOAc/hexane or ethanol/chloroform) and HPLC for final isolation .
  • Yield Enhancement : Monitor reaction progress via TLC and adjust stoichiometry of coupling agents (e.g., isobutyl chloroformate) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to verify stereochemistry (e.g., δ 1.0–1.4 ppm for tert-butyl groups, δ 3.5–4.5 ppm for pyrrolidine protons) .
  • HRMS/ESI-MS : Confirm molecular weight (e.g., calculated vs. observed m/z for [M+H]⁺) .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carbamates) .
  • HPLC : Assess purity (>95% for biological testing) .
  • Optical Rotation : Measure [α]D²⁵ to confirm enantiomeric integrity .

Advanced Research Questions

Q. How does stereochemistry at the 2R,4R positions influence biological activity in anticancer or receptor-targeted studies?

Methodological Answer:

  • Comparative Synthesis : Prepare diastereomers (e.g., 2S,4R vs. 2R,4S) via chiral auxiliaries or asymmetric hydrogenation .
  • Biological Assays : Test isomers in receptor-binding assays (e.g., D3R/MOR ligands) or cytotoxicity screens (e.g., FTY720 analogs) .
  • Data Interpretation : Correlate activity with steric/electronic effects of substituents (e.g., TBS group bulkiness affecting membrane permeability) .

Q. How can researchers address contradictions in NMR or MS data arising from moisture-sensitive functional groups?

Methodological Answer:

  • Sample Handling : Use anhydrous solvents (e.g., CDCl₃ stored over molecular sieves) and inert atmospheres .
  • Deuterium Exchange : For aminoethyl groups, employ D₂O shake tests to identify exchangeable protons .
  • Alternative Techniques : Utilize MALDI-TOF MS to minimize hydrolysis artifacts observed in ESI-MS .

Q. What strategies mitigate decomposition of the tert-butyldimethylsilyl (TBS) ether during synthetic steps?

Methodological Answer:

  • Condition Screening : Avoid strong acids/bases; use mild deprotection agents (e.g., TBAF in THF) .
  • Protection Alternatives : Compare TBS with more stable groups (e.g., TIPS or TBDPS) for prolonged reactions .
  • Kinetic Monitoring : Track TBS stability via real-time IR or LC-MS during prolonged heating/stirring .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and observed molecular weights in HRMS?

Methodological Answer:

  • Adduct Formation : Account for sodium/potassium adducts ([M+Na]⁺ or [M+K]⁺) in ESI-MS .
  • Isotopic Patterns : Analyze isotopic distribution for bromine/chlorine-containing byproducts (e.g., from incomplete purification) .
  • Degradation Products : Compare with MS/MS fragmentation patterns to identify hydrolyzed intermediates (e.g., loss of TBS group) .

Q. Why might NMR spectra show unexpected splitting patterns for pyrrolidine protons?

Methodological Answer:

  • Conformational Analysis : Use 2D NMR (COSY, NOESY) to assess restricted rotation in the pyrrolidine ring .
  • Dynamic Effects : Variable-temperature NMR to detect atropisomerism or hydrogen bonding .
  • Impurity Identification : Compare with spectra of diastereomeric byproducts from incomplete stereocontrol .

Experimental Design Tables

Q. Table 1. Comparative Yields for Key Synthetic Steps

StepReagents/ConditionsYield (%)Purity (%)Reference
HydrogenationPd/C, H₂, MeOH78–9399
TBS DeprotectionLiOH, H₂O/THF, pH 259–6995
Carbamate CouplingIsobutyl chloroformate, Et₃N64–7898

Q. Table 2. Key NMR Assignments

Proton/Groupδ (ppm)MultiplicityAssignment
tert-Butyl (Boc)1.40–1.45SingletC(CH₃)₃
TBS-OCH₂3.70–3.85MultipletSi-O-CH₂
Pyrrolidine NH5.10–5.30 (broad)-Amine proton

Advanced Methodological Challenges

Q. How to evaluate the compound’s interaction with biological targets (e.g., receptors or enzymes)?

Methodological Answer:

  • In Vitro Assays : Use radioligand binding (e.g., ³H-labeled analogs for D3R/MOR) or fluorescence polarization .
  • Molecular Dynamics : Simulate docking poses with receptors (e.g., μ-opioid receptor) using Schrödinger Suite or AutoDock .
  • SAR Studies : Modify substituents (e.g., TBS vs. methoxymethyl) to map pharmacophore requirements .

Q. What computational tools predict regioselectivity in substitution reactions involving the pyrrolidine core?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states for nucleophilic attacks .
  • Hammett Analysis : Correlate substituent σ values with reaction rates for aryl halide couplings .
  • Machine Learning : Train models on existing datasets (e.g., reaction databases) to predict optimal conditions .

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